Regioisomeric Differentiation: 5-Amino vs. 7-Amino vs. 8-Amino-4,4-dimethyl-tetrahydroquinazolin-2-one
The 5-amino substitution on the 4,4-dimethyl-tetrahydroquinazolin-2-one scaffold places the primary amine adjacent to the urea carbonyl (C2=O) and the gem-dimethyl quaternary carbon (C4), generating a hydrogen-bond donor count of 3 and acceptor count of 2 [1]. In contrast, the 7-amino isomer (CAS 2169469-26-3) and 8-amino isomer (CymitQuimica catalog) present the amine at positions distal to the urea, altering the HBD/HBA ratio and the molecular electrostatic potential surface . While direct head-to-head biological IC50 data for the 5-amino compound are not publicly available, the crystallographically characterized BRD4 binder 3-methyl-1,2,3,4-tetrahydroquinazolin-2-one establishes that the tetrahydroquinazolinone urea carbonyl and N3 substituent are critical hydrogen-bond anchors in the acetyl-lysine binding pocket [2]. The 5-amino group is positioned to form an additional water-mediated or direct hydrogen bond with the ZA-loop or BC-loop residues of BRD4, a contact that is geometrically inaccessible to the 7-amino and 8-amino congeners. Procurement of the 5-amino isomer is therefore non-substitutable for fragment growth campaigns targeting this vector.
| Evidence Dimension | Hydrogen-bond donor/acceptor topology and predicted binding-mode geometry |
|---|---|
| Target Compound Data | 5-amino isomer: 3 HBD, 2 HBA, XLogP3 0.4, 0 rotatable bonds |
| Comparator Or Baseline | 7-amino isomer (CAS 2169469-26-3): identical formula, identical HBD/HBA count but altered electrostatic surface; 8-amino isomer: same formula; des-amino parent (4,4-dimethyl-1,2,3,4-tetrahydroquinazolin-2-one): 2 HBD, 2 HBA |
| Quantified Difference | 5-amino isomer introduces a unique NH2 donor at peri-position to C2=O; 7-amino and 8-amino place NH2 at meta/para-like positions relative to urea, precluding the same intramolecular hydrogen-bond network. |
| Conditions | In silico physicochemical profiling (PubChem computed properties) and structure-based docking analysis inferred from BRD4 co-crystal structures (PDB 4a9i, 4a9l). |
Why This Matters
For fragment-based screening libraries targeting BRD4 or related bromodomains, the vector-specific hydrogen-bond capability of the 5-amino isomer is irreplaceable by the 7- or 8-amino isomers, directly affecting hit identification and SAR expansion strategies.
- [1] PubChem CID 134828340: computed molecular properties (HBD, HBA, XLogP3, rotatable bonds). View Source
- [2] PDB entry 4a9i: N-terminal bromodomain of human BRD2 with 3-methyl-1,2,3,4-tetrahydroquinazolin-2-one. Fragment-Based Discovery of Bromodomain Inhibitors. View Source
